Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane
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Overview
Description
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is a complex organic compound that features a trimethoxyphenyl group, a tosyl group, and a sulfane linkage. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse bioactivity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with tosyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The tosyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential bioactivity, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, contributing to its bioactivity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant and anti-inflammatory properties.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Exhibits significant biological activity.
Uniqueness
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is unique due to its combination of the trimethoxyphenyl group and the tosyl group, which enhances its reactivity and potential bioactivity. This combination allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C19H24O5S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[2-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]benzene |
InChI |
InChI=1S/C19H24O5S2/c1-13-6-8-15(9-7-13)26(20,21)18(25-5)12-14-10-16(22-2)19(24-4)17(11-14)23-3/h6-11,18H,12H2,1-5H3 |
InChI Key |
JWJMATYKMKRADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=C(C(=C2)OC)OC)OC)SC |
Origin of Product |
United States |
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